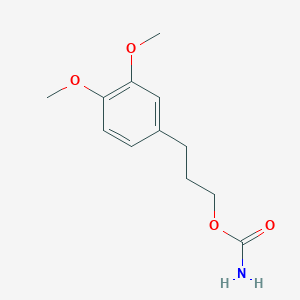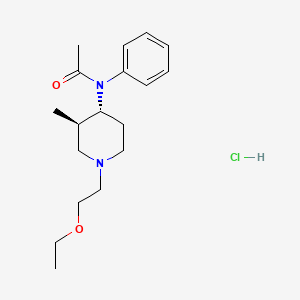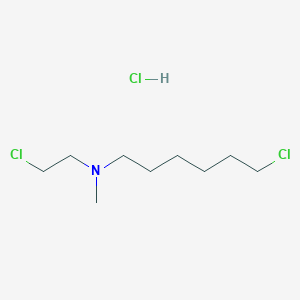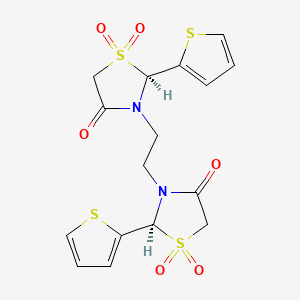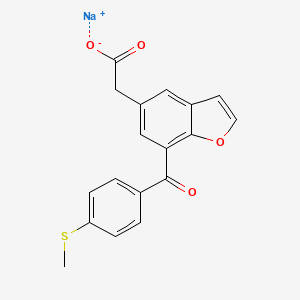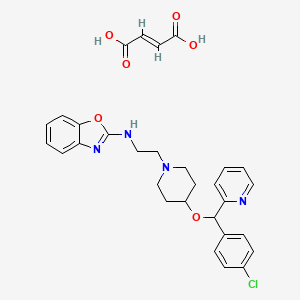
3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester is a chemical compound with a complex structure that includes a quinoline ring, a carboxylic acid group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-ones with 2-(1-methyl-2-oxo-butylidene)-malonic acid diethyl ester or 3-hydroxy-2-phenylbut-2-enoic acid ethyl ester in the presence of DMSO and ammonium acetate . This reaction yields the desired quinolinecarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines.
Scientific Research Applications
3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolinecarboxylic acid: This compound shares a similar quinoline structure but lacks the ethyl ester group.
3-Hydroxy-2-methyl-4-quinolinecarboxylic acid: Similar in structure but with a methyl group instead of a phenyl group.
Ethyl 4-hydroxy-2-quinolinecarboxylate: Another ester derivative of quinolinecarboxylic acid.
Uniqueness
3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
93663-70-8 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl 6-methyl-4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-3-23-19(22)16-17(13-7-5-4-6-8-13)20-15-10-9-12(2)11-14(15)18(16)21/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
XQNCNNSVKCCNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




